molecular formula C9H17NO4 B116027 Isopropoxycarbonyl-l-valine CAS No. 140923-27-9

Isopropoxycarbonyl-l-valine

Cat. No. B116027
CAS RN: 140923-27-9
M. Wt: 203.24 g/mol
InChI Key: BOEQBJGCRDSQAI-ZETCQYMHSA-N
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Description

Isopropoxycarbonyl-l-valine, also known as N-isopropoxycarbonyl-L-Valine-OH or MOC-Val-Val, is a compound with the empirical formula C9H17NO4 and a molecular weight of 203.24 . It is provided to early discovery researchers as part of a collection of unique chemicals .


Synthesis Analysis

The synthesis of L-valine, a component of Isopropoxycarbonyl-l-valine, starts from pyruvate and involves four enzymes: acetohydroxyacid synthase (AHAS), acetohydroxyacid isomeroreductase (AHAIR), dihydroxyacid dehydratase (DHAD), and transaminase B (TA) . The synthesis and regulation of L-valine in different organisms are not identical .


Molecular Structure Analysis

The molecular structure of Isopropoxycarbonyl-l-valine has been confirmed using NMR and FTIR . The structural and electronic properties of crystalline l- and dl-valine, components of Isopropoxycarbonyl-l-valine, have been studied within the framework of density functional theory including van der Waals interactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of l- and dl-valine, components of Isopropoxycarbonyl-l-valine, have been studied. The results showed that electronic properties of the two forms of valine are similar at zero pressure .

Scientific Research Applications

Animal Nutrition

Isopropoxycarbonyl-l-valine, as a derivative of the amino acid L-valine, plays a crucial role in animal nutrition. It is used to supplement feed to compensate for valine deficiency in feedingstuffs. This supplementation is essential for the growth and maintenance of all animal species, ensuring the proper development of tissues and products of animal origin .

Protein Engineering

In the realm of protein engineering, Isopropoxycarbonyl-l-valine is utilized to reprogram natural proteins by incorporating unnatural amino acids. This allows for the evolution of proteins with enhanced stability and activity, which is pivotal in designing efficient biocatalysts and developing novel therapeutic agents .

Drug Discovery

The compound’s unique structure makes it a valuable tool in drug discovery, particularly in the synthesis of peptide-based drugs. Its ability to act as a building block for more complex molecules can lead to the development of new medications with improved efficacy and reduced side effects .

Optical Applications

Isopropoxycarbonyl-l-valine’s chiral properties are of interest in the development of optical devices. The different chirality of valine molecules can be exploited in the creation of materials with specific optical characteristics, which have potential applications in photonics and electronics .

Nonlinear Optical Materials

The structural and electronic properties of Isopropoxycarbonyl-l-valine make it a candidate for use in nonlinear optical materials. These materials are essential for a variety of applications, including laser technology, optical communication, and information processing .

Environmental Safety

Given its natural occurrence and high purity, Isopropoxycarbonyl-l-valine is considered safe for the environment. Its use in animal nutrition does not pose a risk to ecosystems, making it an environmentally responsible choice for agricultural practices .

Metabolic Engineering

Microbial cell factories are engineered to produce high-value chemicals, including amino acids like Isopropoxycarbonyl-l-valine. This metabolic engineering is crucial for the sustainable production of chemicals used in various industries, from pharmaceuticals to food production .

Antibody-Drug Conjugates

Isopropoxycarbonyl-l-valine is instrumental in the development of antibody-drug conjugates (ADCs). These are targeted cancer therapies that combine an antibody specific to cancer cells with a cytotoxic drug, using the compound as a linker to improve the drug’s delivery and effectiveness .

properties

IUPAC Name

(2S)-3-methyl-2-(propan-2-yloxycarbonylamino)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO4/c1-5(2)7(8(11)12)10-9(13)14-6(3)4/h5-7H,1-4H3,(H,10,13)(H,11,12)/t7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOEQBJGCRDSQAI-ZETCQYMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)O)NC(=O)OC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)O)NC(=O)OC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301288470
Record name N-[(1-Methylethoxy)carbonyl]-L-valine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301288470
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Isopropoxycarbonyl-l-valine

CAS RN

140923-27-9
Record name N-[(1-Methylethoxy)carbonyl]-L-valine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=140923-27-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[(1-Methylethoxy)carbonyl]-L-valine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301288470
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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